Bis[1-(methylphenyl)ethyl]phenol
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Overview
Description
2,3-bis[1-(2-methylphenyl)ethyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes two 2-methylphenyl groups attached to the central phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[1-(2-methylphenyl)ethyl]phenol can be achieved through various organic reactions. One common method involves the Friedel-Crafts alkylation of phenol with 2-methylphenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 2,3-bis[1-(2-methylphenyl)ethyl]phenol may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-bis[1-(2-methylphenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
2,3-bis[1-(2-methylphenyl)ethyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-bis[1-(2-methylphenyl)ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic rings can participate in π-π interactions with other aromatic compounds, affecting molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenol with a single hydroxyl group attached to a benzene ring.
2,4-Dimethylphenol: A phenol derivative with two methyl groups attached to the benzene ring.
Bisphenol A: A compound with two phenol groups connected by a propane bridge.
Uniqueness
2,3-bis[1-(2-methylphenyl)ethyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications.
Properties
CAS No. |
83804-00-6 |
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Molecular Formula |
C24H26O |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2,3-bis[1-(2-methylphenyl)ethyl]phenol |
InChI |
InChI=1S/C24H26O/c1-16-10-5-7-12-20(16)18(3)22-14-9-15-23(25)24(22)19(4)21-13-8-6-11-17(21)2/h5-15,18-19,25H,1-4H3 |
InChI Key |
LLJZRISLGKHATN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)C2=C(C(=CC=C2)O)C(C)C3=CC=CC=C3C |
Origin of Product |
United States |
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